4-Bromo-2,5-difluoronitrobenzene
Overview
Description
4-Bromo-2,5-difluoronitrobenzene, also known as 4-BDFNB, is a heterocyclic compound containing a benzene ring with two nitro groups and a bromine atom. It is an organobromine compound that is used in a variety of scientific research applications. It is a colorless, water-soluble solid with a molecular weight of 253.02 g/mol and a melting point of 97.2°C. 4-BDFNB is a versatile compound that has been used in a variety of synthetic and research applications.
Scientific Research Applications
Organic Synthesis and Chemical Reactions
- Synthesis of Dibromobenzenes : 1,2-Dibromobenzenes, derivatives of 4-Bromo-2,5-difluoronitrobenzene, are valuable precursors for various organic transformations, especially those based on benzynes formation (Diemer, Leroux, & Colobert, 2011).
- Production of Medicinal and Pharmaceutical Agents : 1-Bromo-2,4-dinitrobenzene, a related compound, is used as an intermediate in the synthesis of medicinal agents, organic dyes, and electroluminescent materials (Xuan et al., 2010).
- Photochemical Reactions : 4-Bromonitrobenzene, another derivative, is involved in photochemical reactions, indicating its potential in synthetic organic chemistry (Wubbels, Snyder, & Coughlin, 1988).
- Halogenation of Polyalkylbenzenes : It's used in ring halogenations of polyalkylbenzenes, demonstrating its versatility in organic synthesis (Bovonsombat & Mcnelis, 1993).
- Antimicrobial and Antifungal Activity : Derivatives of this compound, like 2,4-dihalogenofluorobenzenes, have been studied for their antimicrobial and antifungal activities (Katırcıoğlu et al., 2007).
Material Science and Electrochemistry
- Electrochemical Fluorination : This compound plays a role in the electrochemical fluorination of aromatic compounds, which is crucial in the development of new materials and chemical processes (Horio et al., 1996).
- Thermodynamic Studies : Comprehensive thermodynamic studies of difluoronitrobenzene isomers, including this compound, provide vital information for applications in material science (da Silva et al., 2010).
Crystallography and Structural Analysis
- Crystallographic Studies : The study of compounds like 5-Bromo-1-(4-bromophenyl)isatin, related to this compound, provides insights into molecular structures and interactions, aiding in the development of new materials and drugs (El-Hiti et al., 2018).
Lithium-Ion Batteries
- Electrolyte Additive in Lithium-Ion Batteries : 4-Bromo-2-fluoromethoxybenzene, a related compound, is studied as a bi-functional electrolyte additive, demonstrating potential applications in enhancing the safety and performance of lithium-ion batteries (Zhang, 2014).
Mechanism of Action
Safety and Hazards
4-Bromo-2,5-difluoronitrobenzene can cause severe skin burns and eye damage. It may also cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash face, hands, and any exposed skin thoroughly after handling, wear protective gloves/clothing/eye protection/face protection, and use only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
1-bromo-2,5-difluoro-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF2NO2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFYMYJYPARISZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371249 | |
Record name | 4-Bromo-2,5-difluoronitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167415-27-2 | |
Record name | 4-Bromo-2,5-difluoronitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2,5-difluoronitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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